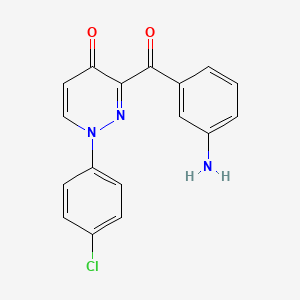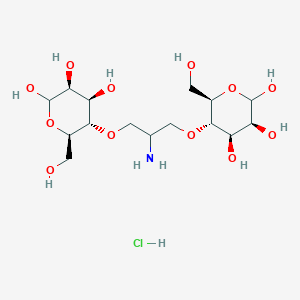
3-(4-But-2-enoylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-But-2-enoylphenyl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a phenyl group substituted with a but-2-enoyl group at the para position and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-But-2-enoylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the acylation of 4-but-2-enoylphenyl with propanoic acid under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride to facilitate the acylation process . The reaction mixture is stirred at room temperature for several hours, followed by purification through crystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered in industrial processes to enhance sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-But-2-enoylphenyl)propanoic acid undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as heteropolyoxometalates.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
3-(4-But-2-enoylphenyl)propanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4-But-2-enoylphenyl)propanoic acid involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing cellular pathways. The compound’s effects are mediated through its ability to bind to these targets and alter their function, leading to various biological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid: A simple carboxylic acid with similar structural features but lacks the phenyl and but-2-enoyl groups.
3-Bromopropanoic acid: Contains a bromine atom instead of the but-2-enoyl group.
3-Phenylpropanoic acid: Similar structure but with a phenyl group instead of the but-2-enoyl group.
Uniqueness
3-(4-But-2-enoylphenyl)propanoic acid is unique due to the presence of both the but-2-enoyl and phenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H14O3 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
3-(4-but-2-enoylphenyl)propanoic acid |
InChI |
InChI=1S/C13H14O3/c1-2-3-12(14)11-7-4-10(5-8-11)6-9-13(15)16/h2-5,7-8H,6,9H2,1H3,(H,15,16) |
Clé InChI |
WSCATBITCMNDSU-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=O)C1=CC=C(C=C1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl-4-(N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylsulfamoyl)phenylcarbamate (Darunavir Impurity)](/img/structure/B13867171.png)





![1-[(4-Chlorophenyl)methyl]-4,6-dimethylindol-5-amine](/img/structure/B13867194.png)

![dimethyl (4S,4aS,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B13867205.png)


![N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B13867216.png)
![1-Oxaspiro[4.4]nonan-7-amine Hydrochloride](/img/structure/B13867220.png)
